![molecular formula C24H24N4OS B2851496 (2-(1H-indol-2-yl)thiazol-4-yl)(4-phenethylpiperazin-1-yl)methanone CAS No. 1172446-29-5](/img/structure/B2851496.png)
(2-(1H-indol-2-yl)thiazol-4-yl)(4-phenethylpiperazin-1-yl)methanone
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Overview
Description
Scientific Research Applications
Antiviral Activity
Indole derivatives have been reported to exhibit significant antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and Coxsackie B4 virus . This suggests that our compound of interest could potentially be developed as an antiviral agent, particularly if it demonstrates high selectivity and low cytotoxicity towards human cells.
Anti-inflammatory Activity
The indole nucleus is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs). The structural similarity of our compound to known NSAIDs suggests that it may possess anti-inflammatory properties. This could be particularly useful in the treatment of chronic inflammatory diseases such as arthritis .
Anticancer Activity
Indole derivatives have been synthesized and evaluated for their potential to inhibit cancer cell growth. Some indole-based compounds have shown potent inhibitory activities against various cancer cell lines, including MCF-7 and HCT-116 . The compound could be explored for its efficacy in cancer therapy, possibly as a cytotoxic agent.
Antimicrobial Activity
The broad-spectrum biological activities of indole derivatives include antimicrobial effects. These compounds have been studied for their ability to combat bacterial and fungal infections, which could make them valuable in the development of new antibiotics .
Antidiabetic Activity
Indole derivatives have also been investigated for their antidiabetic effects. By influencing various metabolic pathways, these compounds could offer new approaches to managing diabetes and its complications .
Anticholinesterase Activity
Some indole derivatives have been found to possess anticholinesterase activity, which could be beneficial in the treatment of neurodegenerative diseases like Alzheimer’s disease. This activity is crucial for managing symptoms related to memory and cognition .
Antimalarial Activity
Indole derivatives have shown promise as antimalarial agents. Their ability to interfere with the life cycle of malaria-causing parasites presents a potential avenue for the development of novel antimalarial drugs .
Antioxidant Activity
The antioxidant properties of indole derivatives can be harnessed to protect cells from oxidative stress, which is implicated in various diseases and aging processes. Research into the antioxidant capacity of these compounds could lead to the development of protective therapies .
Future Directions
Mechanism of Action
Target of Action
The compound, also known as “2-{4-[4-(2-phenylethyl)piperazine-1-carbonyl]-1,3-thiazol-2-yl}-1H-indole”, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , making them useful in the development of new therapeutic derivatives.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets to modulate these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may affect multiple biochemical pathways
Result of Action
The wide range of biological activities associated with indole derivatives suggests that this compound could have diverse molecular and cellular effects .
properties
IUPAC Name |
[2-(1H-indol-2-yl)-1,3-thiazol-4-yl]-[4-(2-phenylethyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4OS/c29-24(28-14-12-27(13-15-28)11-10-18-6-2-1-3-7-18)22-17-30-23(26-22)21-16-19-8-4-5-9-20(19)25-21/h1-9,16-17,25H,10-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSMUJXHLWZMKMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=C2)C(=O)C3=CSC(=N3)C4=CC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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